1-Methyl-5-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Methyl-5-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, cyclization, and functional group modifications, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-Methyl-5-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents, used in medicinal chemistry.
Pyridine derivatives: Compounds with similar pyridine moieties but different functional groups, exhibiting diverse biological activities.
Uniqueness: 1-Methyl-5-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrrolidine ring, a pyridine moiety, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-8(11(14)15)6-10(13)9-4-2-3-5-12-9/h2-5,8,10H,6-7H2,1H3,(H,14,15) |
InChI Key |
FQDPPICPBJZHQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
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